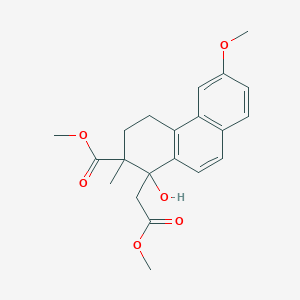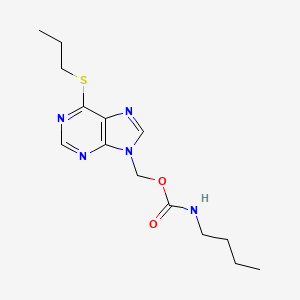
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a purine base with a propylsulfanyl group at the 6-position and a butylcarbamate group attached to the methyl group at the 9-position. These modifications confer distinct chemical and biological properties, making it a subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate typically involves multi-step organic reactionsThe final step involves the attachment of the butylcarbamate group to the methyl group at the 9-position using carbamate formation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate undergoes various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbamate group, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the purine base, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted purine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, interference with nucleic acid synthesis, or disruption of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- (6-methoxy-2-naphthyl)propanamide derivatives
- Indole derivatives
- Furfurals and their derivatives
Uniqueness
Compared to these similar compounds, (6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate stands out due to its unique combination of a purine base with a propylsulfanyl group and a butylcarbamate group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
14133-17-6 |
|---|---|
Molecular Formula |
C14H21N5O2S |
Molecular Weight |
323.42 g/mol |
IUPAC Name |
(6-propylsulfanylpurin-9-yl)methyl N-butylcarbamate |
InChI |
InChI=1S/C14H21N5O2S/c1-3-5-6-15-14(20)21-10-19-9-18-11-12(19)16-8-17-13(11)22-7-4-2/h8-9H,3-7,10H2,1-2H3,(H,15,20) |
InChI Key |
ONBGMWLHMNYGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCN1C=NC2=C1N=CN=C2SCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


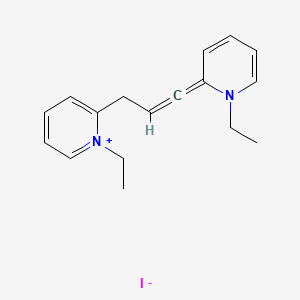




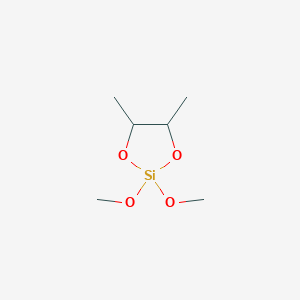

![6-[(4-Bromoanilino)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14716251.png)
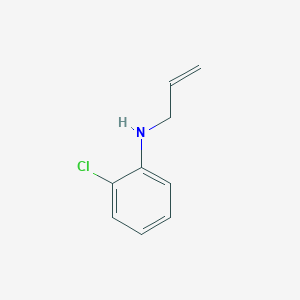
![3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B14716264.png)


